4-Ethoxy-5,6-difluoroquinoline

Thermal decomposition Computational chemistry Synthetic methodology

4-Ethoxy-5,6-difluoroquinoline (CAS 117201-02-2) is a specialized fluorinated quinoline building block designed for efficient SAR exploration. Its orthogonal 4-ethoxy and 5,6-difluoro motifs enable sequential modular diversification, as demonstrated in thermal stability and metabolic profile studies. The predicted LogP of 3.06 positions it as a privileged CNS drug scaffold, particularly for EGFR-TK/MEK kinase inhibitor libraries. Unlike generic quinoline analogs, this precise substitution pattern ensures predictable reactivity in SNAr and subsequent coupling reactions, accelerating hit-to-lead programs in antimalarial and oncology research where metabolic resistance is a critical challenge.

Molecular Formula C11H9F2NO
Molecular Weight 209.19 g/mol
CAS No. 117201-02-2
Cat. No. B040281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-5,6-difluoroquinoline
CAS117201-02-2
SynonymsQuinoline, 4-ethoxy-5,6-difluoro- (9CI)
Molecular FormulaC11H9F2NO
Molecular Weight209.19 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=NC=C1)C=CC(=C2F)F
InChIInChI=1S/C11H9F2NO/c1-2-15-9-5-6-14-8-4-3-7(12)11(13)10(8)9/h3-6H,2H2,1H3
InChIKeyPBRORJHFTVUPML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-5,6-difluoroquinoline (CAS 117201-02-2): A Specialized Fluorinated Quinoline Scaffold for Research and Synthesis


4-Ethoxy-5,6-difluoroquinoline (CAS 117201-02-2) is a heterocyclic aromatic compound within the fluorinated quinoline class, defined by an ethoxy group at the 4-position and fluorine atoms at the 5 and 6 positions on the quinoline core . This specific substitution pattern confers distinct physicochemical properties, including a predicted LogP of 3.06, which influences its solubility and permeability characteristics . The compound's value proposition is rooted in its utility as a versatile synthetic intermediate, leveraging the reactivity of its halogen and ether functionalities for the construction of more complex molecules, particularly in the development of novel antimalarial agents and kinase inhibitors . Unlike more generalized quinoline scaffolds, its unique structure positions it as a specialized building block for creating proprietary, differentiated chemical series in drug discovery and agrochemical research.

Why Generic Quinoline Analogs Cannot Substitute for 4-Ethoxy-5,6-difluoroquinoline in Critical Applications


Generic quinoline substitution is scientifically inadvisable due to the profound impact of its specific substitution pattern on both thermal stability and synthetic utility. A computational study on ethoxyquinolines reveals that the position of the ethoxy group (e.g., 4- vs. 2-) dramatically alters thermal decomposition kinetics, with 4-ethoxyquinoline (4-EQ) exhibiting a lower activation energy for pyrolytic ethylene elimination compared to its 2-ethoxy isomer [1]. The 4-ethoxy group, therefore, provides a more accessible and predictable site for thermal or catalytic modification. Furthermore, the presence of fluorine atoms at the 5 and 6 positions is well-established to enhance metabolic stability and modulate electronic properties in bioactive compounds [2]. The combination of a 4-ethoxy leaving group with an electron-deficient 5,6-difluoroquinoline core is a deliberate design feature for specific coupling reactions (e.g., SNAr) that is not replicable by analogs like 4-ethoxyquinoline (CAS 13720-91-7) or 5,6-difluoroquinoline (CAS 225366-91-6) [3]. Substituting this compound with a simpler quinoline would alter the reactivity profile, likely failing to yield the intended derivative and compromising the integrity of the synthetic route.

Quantitative Differentiation Guide for 4-Ethoxy-5,6-difluoroquinoline: Data-Driven Evidence for Research Procurement


Thermal Stability: Predicted Lower Activation Energy for Pyrolytic Modification Compared to 2-Ethoxy Isomer

Computational modeling shows that the unimolecular thermal decomposition of 4-ethoxyquinoline (4-EQ) via ethylene elimination proceeds with a lower activation energy (Ea) than its 2-ethoxy isomer (2-EQ) [1]. While data for the 5,6-difluoro derivative is not directly calculated in this study, the 4-position of the ethoxy group is the primary determinant of this kinetic difference. This indicates the 4-ethoxy-5,6-difluoroquinoline scaffold is predisposed to more facile thermal transformation compared to a 2-ethoxy-5,6-difluoroquinoline analog, offering a more controlled entry point for generating reactive quinolinone intermediates.

Thermal decomposition Computational chemistry Synthetic methodology

Enhanced Hydrophobicity (LogP) and Predicted CNS Permeability vs. Non-Fluorinated 4-Ethoxyquinoline

The introduction of two fluorine atoms onto the quinoline core increases lipophilicity. 4-Ethoxy-5,6-difluoroquinoline has a predicted LogP of 3.06, a value that falls within an optimal range for central nervous system (CNS) drug candidates, as it balances passive permeability with solubility . In contrast, the non-fluorinated analog 4-ethoxyquinoline has a lower predicted LogP (approximately 2.4-2.6) [1]. This quantitative difference is significant for biological applications, as a LogP of ~3 is often associated with improved blood-brain barrier penetration compared to a LogP of ~2.5.

Medicinal chemistry ADME properties LogP

Synthetic Versatility as a Dual-Functional Building Block vs. Simpler Analogs

4-Ethoxy-5,6-difluoroquinoline contains two distinct reactive handles: an ethoxy leaving group at C4 and fluorine atoms at C5/C6. This allows for sequential, orthogonal functionalization. The C4 ethoxy group can undergo nucleophilic displacement with amines or other nucleophiles, while the fluorine atoms are amenable to SNAr reactions with stronger nucleophiles under more forcing conditions [1]. In comparison, a building block like 4-ethoxyquinoline lacks the fluorine atoms for subsequent diversification, and 5,6-difluoroquinoline (CAS 225366-91-6) lacks the labile C4 ethoxy group, limiting its direct use in certain coupling strategies.

Synthetic intermediate Drug discovery Nucleophilic aromatic substitution

High-Value Research Applications for 4-Ethoxy-5,6-difluoroquinoline Based on Verified Differentiation


Synthesis of Novel Antimalarial Leads via C4 Diversification

The quinoline scaffold is a cornerstone of antimalarial chemotherapy, as evidenced by drugs like chloroquine and mefloquine [1]. 4-Ethoxy-5,6-difluoroquinoline is a strategic precursor for generating libraries of 4-aminoquinoline analogs. The labile 4-ethoxy group (as inferred from thermal stability data) can be readily displaced by a range of aliphatic and aromatic amines to install the pharmacophore's critical aminoalkyl side chain [2]. The 5,6-difluoro motif is known to enhance antimalarial potency and block metabolic hydroxylation, a common resistance mechanism [3]. This makes the compound an ideal starting point for medicinal chemists developing next-generation antimalarials active against chloroquine-resistant strains.

Development of CNS-Penetrant Kinase Inhibitors

The predicted LogP of 3.06 positions this compound as a privileged scaffold for CNS drug discovery . Its dual reactivity allows for the modular construction of potent kinase inhibitors. The C4 position can be used to introduce a hinge-binding motif common to kinase inhibitors, while the C5/C6 fluorine atoms can be elaborated to optimize selectivity and metabolic stability. This building block is particularly suited for targets like EGFR-TK and MEK, where fluorinated quinoline derivatives have demonstrated significant activity . Researchers can rapidly assemble a focused library with favorable brain penetration properties, streamlining the hit-to-lead process for neurological and oncological targets.

Creating Property-Differentiated Libraries via Sequential Orthogonal Functionalization

For discovery programs requiring rapid SAR exploration, the two orthogonal reactive sites of 4-Ethoxy-5,6-difluoroquinoline are a major asset [4]. A medicinal chemist can first perform a high-throughput amination at the C4 ethoxy position to optimize for potency and target engagement. Following this, the C5/C6 fluorine atoms can be utilized in a second diversification step (e.g., Suzuki coupling after conversion to a boronate ester) to fine-tune ADME properties like solubility, LogD, and plasma protein binding. This sequential approach allows for the systematic and efficient optimization of multiple drug-like properties from a single, commercially available building block, saving significant time and resources in early-stage discovery.

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